N-Allyl-2-amino-3-phenylpropanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-phenyl-N-prop-2-enylpropanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10;/h2-7,11H,1,8-9,13H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZXQSPUDDHZDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(CC1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1236261-01-0 | |
| Record name | Benzenepropanamide, α-amino-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1236261-01-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-amino-3-phenylpropanamide hydrochloride typically involves the reaction of allylamine with 2-amino-3-phenylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2-amino-3-phenylpropanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
Synthetic Routes
- Basic Reaction : Allylamine + 2-amino-3-phenylpropanoic acid → N-Allyl-2-amino-3-phenylpropanamide
- Final Step : Reaction with HCl → N-Allyl-2-amino-3-phenylpropanamide hydrochloride
Scientific Research Applications
This compound has a wide range of applications in scientific research:
-
Organic Synthesis :
- Acts as a building block for synthesizing various organic compounds.
- Used as a reagent in chemical reactions, facilitating the formation of more complex molecules.
-
Biological Research :
- Investigated for its role in biological processes, potentially acting as a probe in biochemical studies.
- Shows promise in modulating receptor activities, which can lead to various biological effects.
- Pharmaceutical Development :
-
Industrial Applications :
- Utilized in the production of agrochemicals and other industrial products due to its versatile chemical properties.
Case Studies and Research Findings
- Analgesic Properties :
- Synthesis Methods :
Mechanism of Action
The mechanism of action of N-Allyl-2-amino-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural and functional differences between N-Allyl-2-amino-3-phenylpropanamide hydrochloride and analogous compounds:


Key Observations :
- The methyl substitution may reduce steric hindrance, favoring metabolic stability .
- Allylamine HCl () : Simpler structure with high reactivity due to the allyl-amine moiety. Unlike the target compound, it lacks an amide group, limiting its utility in peptide-mimetic drug design.
- Amitriptyline HCl () : A tricyclic antidepressant with distinct pharmacological activity. While structurally dissimilar, its RP-HPLC analytical methods (e.g., accuracy >99%) may guide quality control protocols for the target compound.
Pharmacological and Industrial Relevance
- Target Compound: The allyl group may confer unique reactivity in polymerization or as a Michael acceptor in drug design.
- Fluorinated Analog: Fluorine’s electronegativity enhances bioavailability and target selectivity in pharmaceuticals, a feature absent in the non-fluorinated target compound .
- Amitriptyline HCl : Demonstrates the importance of tertiary amines in neuropharmacology, contrasting with the primary amine in the target compound .
Biological Activity
N-Allyl-2-amino-3-phenylpropanamide hydrochloride is a compound of significant interest in medicinal chemistry and biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of allylamine with 2-amino-3-phenylpropanoic acid, typically in the presence of a solvent and catalyst. The final product is obtained as a hydrochloride salt by treatment with hydrochloric acid.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antiproliferative Effects : Research indicates that this compound exhibits significant antiproliferative activity against cancer cell lines. It has shown potential in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
- Mechanism of Action : The compound is believed to interact with specific molecular targets, modulating their activity. This includes binding to receptors or enzymes involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells.
Case Studies and Research Findings
-
Antiproliferative Activity : A study demonstrated that this compound significantly inhibited cell proliferation in MCF-7 cells, with IC50 values ranging from 10–33 nM. This indicates its potential as a therapeutic agent in breast cancer treatment .
Compound Cell Line IC50 (nM) N-Allyl-2-amino-3-phenylpropanamide HCl MCF-7 10–33 CA-4 MCF-7 3.9 -
Stability Studies : Stability assessments revealed that the compound maintains integrity under various pH conditions and oxidative stress, showcasing its robustness for potential therapeutic applications .
Condition % Remaining Stability Acidic (0.1 M HCl) 91 Alkaline (0.1 M NaOH) 95 Oxidative (3% H2O2) 79
The biological effects of this compound are attributed to its ability to modulate signaling pathways involved in cell growth and apoptosis. It is hypothesized that the compound may inhibit tubulin polymerization, thereby disrupting microtubule dynamics essential for mitosis .
Applications in Medicine
Given its antiproliferative properties, this compound is being explored for therapeutic applications in oncology. Its ability to selectively target cancer cells while sparing normal cells could reduce side effects commonly associated with conventional chemotherapy.
Q & A
Q. How can the synthesis of N-Allyl-2-amino-3-phenylpropanamide hydrochloride be optimized for improved yield and purity?
- Methodological Answer : Synthesis optimization should focus on stepwise reaction monitoring and reagent selection. For example, multi-step protocols involving catalysts (e.g., EDC/NHS for coupling reactions) or temperature-controlled conditions (e.g., reflux in acetonitrile or dichloromethane) can enhance intermediate stability . Purification via column chromatography or recrystallization in ethanol may improve purity. Yield optimization may require adjusting stoichiometric ratios of allyl groups to the phenylpropanamide backbone, as seen in analogous hydrochloride syntheses .
Q. What advanced spectroscopic methods are recommended for structural elucidation of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm allyl and phenyl group positions, supplemented by high-resolution mass spectrometry (HRMS) for molecular weight validation. Fourier-transform infrared (FTIR) spectroscopy can identify amine and amide functional groups. For chiral centers, circular dichroism (CD) or X-ray crystallography may resolve stereochemistry, as applied to structurally similar amino acid derivatives .
Q. How can researchers assess the purity of this compound and detect trace impurities?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is critical for purity assessment. Use a C18 reverse-phase column and a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) for baseline separation of impurities. Mass spectrometry-coupled HPLC (LC-MS) can identify degradation products or synthetic byproducts, as demonstrated in impurity profiling of hydrochloride salts .
Advanced Research Questions
Q. What experimental strategies can elucidate degradation pathways of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to buffers at pH 1–13 and temperatures of 40–60°C. Monitor degradation kinetics via LC-MS to identify hydrolytic or oxidative products. For example, acidic conditions may cleave the allyl group, while alkaline environments could deamidate the propanamide moiety, as observed in related hydroxamic acid derivatives .
Q. How can researchers resolve contradictions in pharmacokinetic data for this compound across different in vitro and in vivo models?
- Methodological Answer : Cross-validate assays using standardized protocols. For instance, discrepancies in bioavailability may arise from differences in membrane permeability assays (e.g., Caco-2 cells vs. artificial lipid bilayers). Employ physiologically based pharmacokinetic (PBPK) modeling to reconcile in vitro absorption data with in vivo plasma concentration profiles, as applied to structurally similar amine derivatives .
Q. What mechanistic studies are recommended to investigate the interaction of this compound with enzyme targets?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) and stoichiometry. For enzyme inhibition assays, pre-incubate the compound with target enzymes (e.g., proteases or kinases) and measure activity via fluorogenic substrates. Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, leveraging the compound’s phenyl and allyl motifs for hydrophobic interactions, as seen in studies of amino acid-based inhibitors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


